3-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
3-(Isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene ring at position 5 and an isopropylthio group at the meta-position of the benzamide moiety. Its structure combines sulfur-containing groups (thiophene and isopropylthio) with the oxadiazole scaffold, which is known to enhance metabolic stability and bioavailability in drug-like molecules .
Properties
IUPAC Name |
3-propan-2-ylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10(2)23-12-6-3-5-11(9-12)14(20)17-16-19-18-15(21-16)13-7-4-8-22-13/h3-10H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZCDQNWHYCBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route may include:
- Formation of the Isopropylthio Group : Introduction of the isopropylthio moiety to the benzamide structure.
- Oxadiazole Formation : Synthesis of the 1,3,4-oxadiazole ring via cyclization reactions involving thiophenes.
- Amidation : Final formation of the amide bond to complete the compound structure.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, compounds containing similar structures have demonstrated effectiveness against various fungi and bacteria. The following table summarizes some relevant findings:
| Compound | Target Organism | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinerea | 84.4 |
| 10d | Fusarium graminearum | 83.6 |
| 10e | Marssonina mali | 83.3 |
| 10f | Thanatephorus cucumeris | 83.1 |
These results indicate that compounds with oxadiazole moieties can be more effective than established fungicides like pyraclostrobin .
Anticancer Activity
The anticancer potential of similar benzamide derivatives has been investigated using human leukemia cell lines (HL-60). The MTT assay revealed varying cytotoxic effects across different compounds:
- IC50 Values : Compounds exhibited IC50 values ranging from 86 to 755 μM, indicating their potency against cancer cells.
- Mechanism of Action : Some compounds led to apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating p21^WAF-1, suggesting a dual mechanism involving cell cycle arrest and apoptosis induction .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Binding : It could bind to receptors that modulate cell signaling pathways related to growth and apoptosis.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have focused on the biological evaluation of oxadiazole derivatives:
- Study on Antifungal Properties : A series of oxadiazole derivatives were tested against various fungal strains, demonstrating significant antifungal activity comparable to conventional treatments.
- Toxicity Assessment : Toxicity studies using zebrafish embryos indicated that some derivatives exhibited low toxicity levels (e.g., acute toxicity classified at 20.58 mg/L), suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Differences and Implications
a) Substituent Effects on Bioactivity
- Isopropylthio Group : The bulky isopropylthio group in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted (Compound 25) or halogenated (Compound 26) analogs . This substitution is structurally distinct from the sulfamoyl group in LMM5, which showed antifungal activity via thioredoxin reductase inhibition .
- Thiophene vs. Other Heterocycles : The thiophene moiety contributes π-π stacking interactions in enzyme binding, as seen in HSGN-238’s antibacterial activity . Replacing thiophene with furan (e.g., LMM11) reduces antifungal potency, suggesting thiophene’s critical role .
c) Enzyme Inhibition Potential
- Derivatives with sulfonamide/sulfamoyl groups (e.g., LMM5, 6a) exhibit enzyme inhibitory effects (thioredoxin reductase, hCA II) . The isopropylthio group’s electron-donating properties may modulate enzyme interactions differently than electron-withdrawing groups (e.g., trifluoromethoxy in HSGN-238) .
Research Findings and Data Tables
Antifungal Activity of Selected Analogues
Table 2: Antifungal Activity of 1,3,4-Oxadiazole-Benzamide Derivatives
Enzyme Inhibition Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
